molecular formula C21H14Cl3NO B11098264 4,4-diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine

4,4-diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine

Cat. No.: B11098264
M. Wt: 402.7 g/mol
InChI Key: YFXJTSIEEQPPTC-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine is a chemical compound with the molecular formula C21H16Cl3NO It is known for its unique structure, which includes a benzoxazine ring fused with a trichloromethyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine typically involves the reaction of trichloromethyl ketones with o-aminophenols under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4-Diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-2-(chloromethyl)-4H-3,1-benzoxazine
  • 4,4-Diphenyl-2-(bromomethyl)-4H-3,1-benzoxazine
  • 4,4-Diphenyl-2-(fluoromethyl)-4H-3,1-benzoxazine

Uniqueness

4,4-Diphenyl-2-(trichloromethyl)-4H-3,1-benzoxazine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H14Cl3NO

Molecular Weight

402.7 g/mol

IUPAC Name

4,4-diphenyl-2-(trichloromethyl)-3,1-benzoxazine

InChI

InChI=1S/C21H14Cl3NO/c22-21(23,24)19-25-18-14-8-7-13-17(18)20(26-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

YFXJTSIEEQPPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C(Cl)(Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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